REACTION_CXSMILES
|
[C:1](OCC)(OCC)(OCC)C.ClC1C(Cl)=CC(N)=C(N)C=1.C1(C)C=CC(S(O)(=O)=O)=CC=1.[Cl:33][C:34]1[C:43]([Cl:44])=[CH:42][C:37]2[N:38]=[C:39]([CH3:41])[NH:40][C:36]=2[CH:35]=1.[OH-].[K+].IC>C1(C)C=CC=CC=1.CC(C)=O>[Cl:44][C:43]1[C:34]([Cl:33])=[CH:35][C:36]2[N:40]([CH3:1])[C:39]([CH3:41])=[N:38][C:37]=2[CH:42]=1 |f:4.5|
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1Cl)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(N=C(N2)C)C=C1Cl
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 3 hrs
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
5.7 g black solid was collected
|
Type
|
CUSTOM
|
Details
|
after evaporation of the solvents under reduced pressure
|
Type
|
CUSTOM
|
Details
|
used directly in the following step without further purification
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between dichloromethane (200 mL) and water (200 mL)
|
Type
|
WASH
|
Details
|
The aqueous phase was washed two times with dichloromethane (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phase was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized from ethyl acetate
|
Type
|
CUSTOM
|
Details
|
5.5 g product was collected as pale flakes with 90.6% yield for two steps
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC2=C(N(C(=N2)C)C)C=C1Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |